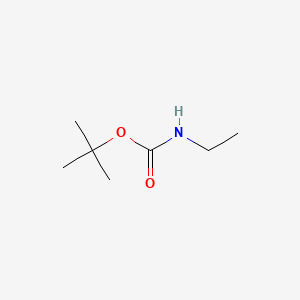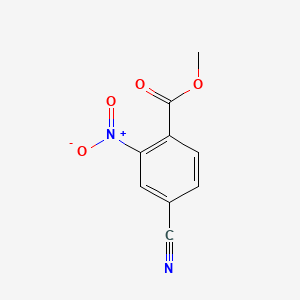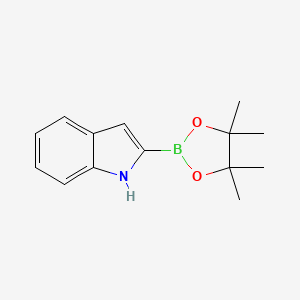
2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Vue d'ensemble
Description
2-Propyl-1H-imidazole-4,5-dicarboxylic acid is a chemical compound with the molecular formula C8H10N2O4 . It has a molecular weight of 198.18 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-propyl-1H-imidazole-4,5-dicarboxylic acid consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a propyl group (a three-carbon chain) and two carboxylic acid groups .Physical And Chemical Properties Analysis
2-Propyl-1H-imidazole-4,5-dicarboxylic acid is a solid substance . It has a molecular weight of 198.18 . The compound should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Medicine: Anticancer and Anti-inflammatory Agent Synthesis
2-propyl-1H-imidazole-4,5-dicarboxylic Acid serves as an intermediate in the synthesis of N-substituted cyclic imides, which exhibit potential anticancer and anti-inflammatory activities . This compound’s role in drug development is crucial, especially in the search for new therapeutic agents that can target cancer cells or reduce inflammation.
Material Science: Nanoporous Silica Modification
In material science, this compound has been utilized to modify nanoporous silica, creating a novel sorbent with enhanced functional group loading. This modification significantly improves the sorbent’s ability to extract Pb (II) ions from industrial wastewater, showcasing its environmental cleanup potential .
Environmental Science: Industrial Wastewater Treatment
The modified nanoporous silica, produced using 2-propyl-1H-imidazole-4,5-dicarboxylic Acid, demonstrates a higher efficiency in treating industrial wastewater. This application is particularly important for the removal of heavy metals, which are hazardous to both human health and the environment .
Analytical Chemistry: NMR and HPLC Applications
In analytical chemistry, 2-propyl-1H-imidazole-4,5-dicarboxylic Acid is used in nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for the analysis of chemical compounds. Its properties facilitate the identification and quantification of substances in complex mixtures .
Biochemistry: MRI Contrast Enhancement
Biochemically, the compound has been screened for its N-H chemical exchange saturation transfer (CEST) properties, which are used in magnetic resonance imaging (MRI) contrast enhancement. Imidazole-4,5-dicarboxamides, derived from this acid, provide strong contrast, aiding in more accurate and detailed imaging .
Pharmacology: Cannabinoid Receptor Antagonist Development
Pharmacologically, 2-propyl-1H-imidazole-4,5-dicarboxylic Acid is used to prepare imidazolecarboxamide derivatives that act as antagonists for the cannabinoid CB2 receptor. These derivatives have potential therapeutic applications in treating conditions like pain and inflammation .
Safety and Hazards
Propriétés
IUPAC Name |
2-propyl-1H-imidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-3-4-9-5(7(11)12)6(10-4)8(13)14/h2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPZYJSOTDBJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437036 | |
| Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |
CAS RN |
58954-23-7 | |
| Record name | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58954-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-propyl-1H-imidazole-4,5-dicarboxylic acid a suitable ligand for constructing coordination polymers?
A: H3PrIDC possesses several attractive features for CP synthesis: * Multiple coordination sites: The molecule contains three carboxylic acid groups and an imidazole nitrogen, offering diverse coordination modes like monodentate, bidentate, and bridging. [, , ]* Flexibility: The propyl group introduces conformational flexibility, allowing the ligand to adopt various conformations to satisfy the coordination geometry of different metal ions. [, , ]* Potential for hydrogen bonding: The carboxylic acid and imidazole groups can participate in hydrogen bonding, influencing crystal packing and supramolecular assembly. []
Q2: What types of coordination polymer structures have been reported using H3PrIDC?
A: H3PrIDC has been used to synthesize a wide array of CP architectures:* 1D chains: [Zn(IPT)(PrIDC)(H2O)]n, where IPT is 5-(4-(1H-imidazol-1-yl)phenyl)-1H-tetrazolate. []* 2D layers: A copper(II) coordination polymer with a (4,4)-connected layer structure. [] * 3D frameworks: Examples include [Cd(H2pimda)(2)] with 1D channels and {[NdZn(H(2)pimda)(3)(Hpimda)(H2O)(2)]center dot H2O}(n). [, ]
Q3: How does the propyl substituent influence the structures of the resulting coordination polymers?
A: The propyl group plays a significant role in dictating the final structure of the CPs: * Steric effects: The bulky propyl group can influence the packing of the ligands and the overall dimensionality of the framework. []* Conformational flexibility: It enables the ligand to adjust its conformation to accommodate the coordination preferences of the metal ions. []* Intermolecular interactions: The propyl group can participate in weak van der Waals interactions, affecting crystal packing and potentially contributing to the formation of porous structures. []
Q4: What are the luminescence properties of H3PrIDC-based coordination polymers?
A: Several H3PrIDC-based CPs display interesting luminescent properties. For instance, [Cd(H(2)pimda)(2)] exhibits strong blue emissions at room temperature. [] The specific emission wavelengths and intensities depend on the incorporated metal ions and the overall structure of the CPs.
Q5: Have any magnetic properties been observed in H3PrIDC-based coordination polymers?
A: Yes, research on {[NdZn(H(2)pimda)(3)(Hpimda)(H2O)(2)]center dot H2O}(n) revealed weak antiferromagnetic coupling between the neighboring Nd(III) ions. []
Q6: Are there any studies on the thermal stability of coordination polymers containing H3PrIDC?
A: Yes, thermal analyses, such as thermogravimetric analysis (TGA), have been conducted on several H3PrIDC-based CPs. These studies provide valuable information about their thermal decomposition behavior and framework stability. [, , , ]
Q7: What are the potential applications of H3PrIDC-based coordination polymers?
A: The unique properties of H3PrIDC-based CPs make them promising candidates for various applications:* Luminescent materials: Their luminescence properties make them attractive for potential use in sensors, displays, and lighting applications. []* Gas storage and separation: The presence of channels and cavities in some H3PrIDC-based CPs suggests their potential for gas storage and separation applications. []* Catalysis: The metal centers within the CPs can act as catalytically active sites, while the framework can provide shape selectivity. []
Q8: Are there any reported methods for controlling the morphology of H3PrIDC-based coordination polymers?
A: Research has shown that by carefully adjusting reaction conditions, it's possible to influence the morphology of the resulting CPs. For instance, [Cd(H2pimda)(2)] has been synthesized with a unique microscopic single-crystal tube morphology. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)



![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)







